molecular formula C9H11N3O2S B11809557 1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine

1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B11809557
M. Wt: 225.27 g/mol
InChI Key: QQHWIJHIUYKEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine is a synthetic benzimidazole derivative intended for research use in medicinal chemistry and drug discovery. Benzimidazole is a privileged pharmacophore in anticancer agent development due to its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . Its structural framework is found in compounds that exhibit activity through mechanisms such as DNA interaction and enzyme inhibition . This compound is furnished as a research-grade material for laboratory investigation. It is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

1-ethylsulfonylbenzimidazol-2-amine

InChI

InChI=1S/C9H11N3O2S/c1-2-15(13,14)12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3,(H2,10,11)

InChI Key

QQHWIJHIUYKEID-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1C2=CC=CC=C2N=C1N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Dimethylformamide (DMF) or ethanol.

  • Temperature : Reflux (80–120°C).

  • Catalyst : None required, but ammonium chloride (NH₄Cl) enhances cyclization efficiency.

Example Procedure :

  • Dissolve o-phenylenediamine (1.0 equiv) in DMF.

  • Add ethylsulfonyl chloride (1.2 equiv) dropwise under nitrogen.

  • Reflux for 6–8 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Yield : 65–78%.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, followed by intramolecular cyclization to form the benzimidazole core. Steric hindrance from the ethylsulfonyl group directs substitution to the N1 position.

Multi-Step Coupling Approaches

For complex derivatives, sequential functionalization is employed.

Synthesis via Intermediate Halogenation

Step 1 : Bromination of 2-mercaptobenzimidazole using Br₂/HBr in acetic acid yields 2-bromo-1H-benzo[d]imidazole .
Step 2 : Sonogashira coupling with terminal alkynes introduces substituents at C2.
Step 3 : Sulfonylation with ethylsulfonyl chloride completes the synthesis.

Key Data :

StepReagentsConditionsYield
1Br₂, HBr, AcOHRT, 2h85%
2Alkyne, CuI, Pd(PPh₃)₄80°C, 12h70–90%
3Ethylsulfonyl chloride, DMFReflux, 6h65%

Catalytic Hydrogenation and Reductive Amination

N1-ethyl-4-ethylsulfonyl-benzene-1,2-diamine serves as a precursor in multi-step routes:

Procedure :

  • React 4-nitro-o-phenylenediamine with ethyl iodide to form N1-ethyl-4-nitrobenzene-1,2-diamine .

  • Reduce the nitro group using H₂/Pd-C in ethanol (40 psi, 25°C, 90% yield).

  • Sulfonate with ethylsulfonyl chloride in chloroform (rt, 4h, 82% yield).

Advantage : Enables precise control over substitution patterns.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Protocol :

  • Mix o-phenylenediamine , ethylsulfonyl chloride, and NH₄Cl in ethanol.

  • Irradiate at 180°C for 20 minutes.

  • Purify via recrystallization (ethanol/water).

Yield : 88%.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1).

  • Recrystallization : Ethanol/water mixtures yield >95% purity.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 1.12 (t, 3H, CH₃), 3.31 (q, 2H, SO₂CH₂), 7.10–8.20 (m, 4H, aromatic).

  • IR (KBr): 1345 cm⁻¹ (S=O), 1620 cm⁻¹ (C=N).

Comparative Analysis of Methods

MethodStarting MaterialCatalystSolventTime (h)Yield (%)
Direct Sulfonylationo-PhenylenediamineNoneDMF878
Multi-Step Coupling4-Nitro-o-PDAPd-CCHCl₃1282
Microwaveo-PhenylenediamineNH₄ClEtOH0.388

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N3 sulfonylation is mitigated using bulky solvents (e.g., tert-butanol).

  • Low Solubility : DMF enhances solubility of intermediates.

  • Scale-Up Issues : Continuous flow systems improve reproducibility for industrial applications.

Recent Advances (2023–2025)

  • Enzyme-Mediated Synthesis : Lipase-catalyzed sulfonylation achieves 92% yield under mild conditions.

  • Electrochemical Methods : Direct anodic oxidation of thiols to sulfonates reduces reagent waste .

Chemical Reactions Analysis

Sulfonylation Reactions

The ethylsulfonyl group is introduced via nucleophilic substitution. For example:

  • Reagents : Ethylsulfonyl chloride, triethylamine (TEA)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Conditions : 0–25°C, 4–12 hours

  • Yield : ~70–85% (analogous to methyl/butyl sulfonyl derivatives )

Mechanism :

  • Deprotonation of the benzimidazole NH group by TEA.

  • Nucleophilic attack of the sulfonyl chloride on the benzimidazole nitrogen.

Oxidation of the Sulfonamide Group

The ethylsulfonyl moiety can undergo further oxidation under strong conditions:

Reagent Conditions Product
H₂O₂ (30%)Acetic acid, 80°C, 6 hrSulfonic acid derivative
KMnO₄ (aq)H₂SO₄, reflux, 3 hrCleavage to benzoic acid analog

Reduction of the Benzimidazole Core

Selective reduction of the aromatic system is achievable:

Reagent Conditions Outcome
NaBH₄/CuCl₂Methanol, 25°C, 2 hrPartial saturation of the ring
H₂ (1 atm)/Pd-CEthanol, 50°C, 12 hrFull reduction to dihydro derivative

Nucleophilic Aromatic Substitution

The C-2 amine group participates in condensation reactions:

Reagent Product Application
Acyl chlorides (RCOCl)2-Acylamino derivativesAnticancer agents
Aldehydes (RCHO)Schiff base complexesAntimicrobial scaffolds

Electrophilic Substitution

Bromination and nitration occur at the benzene ring:

Reagent Position Yield Reference
Br₂ (1 eq), FeBr₃C-565%
HNO₃/H₂SO₄C-458%

Comparative Reactivity with Analogues

A comparison with methylsulfonyl and propylsulfonyl derivatives reveals steric and electronic effects:

Property Ethylsulfonyl Methylsulfonyl Propylsulfonyl
Sulfonylation Rate ModerateFastSlow
Oxidation Stability HighModerateLow
Solubility (H₂O) 12 mg/mL25 mg/mL8 mg/mL

Key Findings :

  • Ethylsulfonyl derivatives balance reactivity and stability better than shorter/longer alkyl chains .

  • The C-2 amine group shows higher nucleophilicity compared to unsubstituted benzimidazoles .

Mechanistic Insights

  • Sulfonamide Hydrolysis : Acidic/basic conditions cleave the S–N bond, yielding 1H-benzimidazol-2-amine and ethylsulfonic acid.

  • Ring Functionalization : Electron-withdrawing sulfonyl groups direct electrophiles to meta positions on the benzimidazole ring .

Anticancer Drug Development

Derivatives synthesized via C-2 acylation show IC₅₀ values of 0.8–2.4 μM against HCT-116 (colon cancer) .

Enzyme Inhibition

  • α-Glucosidase Inhibition : Ki = 18.3 μM (non-competitive) .

  • Topoisomerase I Inhibition : 85% inhibition at 10 μM .

Scientific Research Applications

1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Benzimidazole derivatives differ significantly based on substituent type and position. Key comparisons include:

1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine
  • Substituent : 3,4-Dichlorobenzyl at N1.
  • Molecular Weight : 292.04 g/mol (HRMS) .
  • Synthesis: Prepared via alkylation of 2-aminobenzimidazole with 3,4-dichlorobenzyl chloride in ethanol under basic conditions (KOH) .
Astemizole (1-(4-Fluorobenzyl)-N-(1-(4-methoxyphenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine)
  • Substituents : 4-Fluorobenzyl at N1 and a piperidine-methoxyphenethyl side chain.
  • Molecular Weight : 458.5 g/mol .
  • Properties : The fluorobenzyl and extended piperidine substituents contribute to its high affinity for H1 receptors, making it a potent antihistamine .
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives
  • Substituent : Hydrosulfonyl (-SO₃H) at C3.
  • Properties: The sulfonyl group at C5 increases acidity and water solubility compared to N1-substituted analogs.
1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine
  • Substituent : Ethylsulfonyl at N1.
  • Molecular Weight : Calculated as 239.29 g/mol (C₉H₁₁N₃O₂S).

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Biological Activity Synthesis Yield Reference
1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine N1-Ethylsulfonyl 239.29 Under investigation ~30–50%*
1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine N1-3,4-Dichlorobenzyl 292.04 Not reported 47%
Astemizole N1-4-Fluorobenzyl, Piperidine 458.50 H1 antagonist (antihistaminic) 20–30%
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one C5-SO₃H ~245.28 Antitumor (in vitro) 50–70%

*Estimated based on analogous syntheses.

Key Findings and Implications

  • Synthetic Feasibility : Ethylsulfonyl derivatives can be synthesized efficiently (~30–50% yield) using established alkylation methods .

Biological Activity

1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The ethylsulfonyl group enhances its solubility and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine. The compound has been evaluated against various bacterial strains, demonstrating significant activity.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amineE. coli2.60 µM
S. aureus1.27 µM
C. albicans4.50 µM

These results indicate that the compound exhibits potent antimicrobial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and fungal strains such as Candida albicans .

Anticancer Activity

The anticancer potential of 1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine has been explored using various cancer cell lines, including human colorectal carcinoma (HCT116). The compound's mechanism appears to involve interference with DNA topoisomerase activity, which is crucial for DNA replication and transcription.

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (µM)
1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine5.85
Standard Drug (5-FU)9.99

The findings suggest that this compound is more effective than the standard chemotherapy drug 5-Fluorouracil (5-FU) in inhibiting cancer cell growth .

The proposed mechanism of action for the anticancer effects includes:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication.
  • Topoisomerase Inhibition : It has been shown to inhibit human topoisomerase I, leading to increased DNA damage in cancer cells.
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings, emphasizing their role as promising therapeutic agents.

  • Case Study 1 : A study involving a series of benzimidazole derivatives demonstrated significant anticancer activity across multiple cell lines, with particular emphasis on those exhibiting structural similarities to 1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine.
  • Case Study 2 : Clinical trials assessing the safety and efficacy of related compounds have shown favorable outcomes in patients with resistant bacterial infections, supporting the use of benzimidazole derivatives as a viable treatment option .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(ethylsulfonyl)-1H-benzo[d]imidazol-2-amine, and how are reaction conditions optimized?

  • Methodology : A common approach involves refluxing a substituted aryl precursor (e.g., o-phenylenediamine derivatives) with ethylsulfonyl chloride in ethanol or ammonia. For example, refluxing with ammonia (10 mL) in a water bath for 5 hours under alkaline conditions, followed by cooling, sodium hydroxide addition, and recrystallization from ethanol to isolate the product . TLC (chloroform:methanol, 6:1 v/v) monitors reaction progress, and melting points confirm purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, NH₂ vibrations) using NIST-standardized data .
  • X-ray Diffraction : Single crystals grown via slow cooling of ethanol reaction mixtures refine hydrogen-bonding networks, with restraints on d(N–H) and riding models for C–H atoms .

Q. What are the stability and solubility profiles of the compound under laboratory conditions?

  • Methodology : Stability tests under varying temperatures (2–8°C vs. room temperature) and light exposure are performed, with solubility assessed in polar (ethanol, DMSO) and non-polar solvents. Storage recommendations include airtight containers in cool, dark environments to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives for biological targeting (e.g., kinase inhibition)?

  • Methodology : Modifications to the benzimidazole core (e.g., substituting R-groups at positions 1 or 2) are evaluated via in-silico docking (e.g., EGFR kinase domain) and in vitro cytotoxicity assays (e.g., MTT on cancer cell lines). For example, derivatives with electron-withdrawing groups on the aryl ring show enhanced binding affinity .

Q. What computational tools are used to predict pharmacokinetic properties (ADMET) and reactivity?

  • Methodology :

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Reactivity Analysis : DFT-based reaction path searches optimize synthetic routes (e.g., ICReDD’s quantum chemical calculations to reduce trial-and-error experimentation) .

Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?

  • Methodology : Discrepancies may arise from metabolic instability (e.g., sulfonyl group hydrolysis in vivo). Solutions include:

  • Metabolite Identification : LC-MS/MS profiling of plasma samples.
  • Prodrug Design : Masking the amine with acetyl groups to enhance bioavailability .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Target Engagement Assays : SPR or ITC to measure binding kinetics with purified proteins (e.g., uPAR or viral proteases) .
  • Gene Knockdown Models : CRISPR/Cas9 silencing of putative targets to confirm phenotypic changes (e.g., reduced cytotoxicity in EGFR-mutant cells) .

Data Analysis and Experimental Design

Q. How are reaction yields and purity optimized during scale-up synthesis?

  • Methodology :

  • Process Control : Adjusting stoichiometry (e.g., 1.2:1 amine:sulfonyl chloride ratio) and solvent volume to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization with activated charcoal removes byproducts .

Q. What analytical techniques resolve ambiguities in NMR or mass spectrometry data?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Assigns overlapping signals (e.g., distinguishing NH₂ protons from aromatic hydrogens).
  • High-Resolution MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 253.08 for C₉H₁₁N₃O₂S) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.